![molecular formula C24H18Cl2N2O3S B12149005 methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12149005.png)
methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of 2,4-dichlorobenzaldehyde with a suitable thiazolopyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Research indicates that compounds similar to methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit a variety of biological activities:
Antimicrobial Activity
Studies have shown that thiazolo-pyrimidine derivatives possess significant antimicrobial properties. For instance:
- A study reported a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as a broad-spectrum antibacterial agent.
Anticancer Properties
The compound has demonstrated promising anticancer activity:
- In vitro assays revealed that it induces apoptosis in HepG2 liver cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism involves upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2.
Anti-inflammatory Effects
Compounds in this class have been noted for their ability to modulate inflammatory responses:
- Research suggests that these compounds may inhibit key enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Antidiabetic Activity
Preliminary studies indicate potential antidiabetic properties:
- The compound may influence glucose metabolism and insulin sensitivity through various mechanisms.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound exhibited notable antimicrobial activity against various bacterial strains. The results indicated its potential as an effective antibacterial agent.
Case Study 2: Anticancer Activity
Further investigations into the anticancer properties revealed that this compound significantly reduced cell viability in cancer cell lines while promoting apoptosis through specific molecular pathways.
Mechanism of Action
The mechanism of action of methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-2-(2,4-dichlorobenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A closely related compound with a similar structure but lacking the 7-methyl group.
Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-4-carboxylate: Another similar compound with a carboxylate group at the 4-position instead of the 6-position.
Uniqueness
Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
Biological Activity
Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities that merit investigation. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure with various substituents that may influence its biological activity. Its molecular formula is C24H18Cl2N2O3S with a molecular weight of approximately 485.39 g/mol . The presence of dichlorobenzylidene and phenylethenyl groups suggests possible interactions with biological targets.
Anticancer Activity
Research has indicated that similar thiazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving DNA synthesis inhibition and caspase activation . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression.
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | Mechanism of Action | Observed Effects |
---|---|---|---|
6f | A549 | Apoptosis induction | Significant growth inhibition |
6g | C6 | DNA synthesis inhibition | Increased caspase-3 activation |
Antioxidant Properties
Compounds within the same chemical class have also been evaluated for antioxidant activity. The antioxidant capacity is crucial for mitigating oxidative stress-related diseases. In vitro assays have shown promising results for thiazolo-pyrimidine derivatives in scavenging free radicals and reducing oxidative damage .
Table 2: Antioxidant Activity Overview
Compound | Assay Type | IC50 (µM) | Remarks |
---|---|---|---|
5d | DPPH Scavenging | 25 | Effective antioxidant |
5m | ABTS Assay | 30 | Comparable to standard antioxidants |
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been highlighted in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in treating inflammatory conditions .
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a thiazolo-pyrimidine derivative in a rat model of induced inflammation. The compound significantly reduced edema and inflammatory markers compared to control groups.
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes like COX-2 and LOX involved in inflammation.
- Induction of Apoptosis : The ability to activate apoptotic pathways through caspase activation has been documented in related thiazolo derivatives.
- Antioxidant Mechanisms : The compound may enhance the expression of endogenous antioxidant enzymes or directly scavenge reactive oxygen species.
Properties
Molecular Formula |
C24H18Cl2N2O3S |
---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
methyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H18Cl2N2O3S/c1-14-21(23(30)31-2)19(11-8-15-6-4-3-5-7-15)28-22(29)20(32-24(28)27-14)12-16-9-10-17(25)13-18(16)26/h3-13,19H,1-2H3/b11-8+,20-12+ |
InChI Key |
JUUMWLVNGDSKAG-JOESBUEISA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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